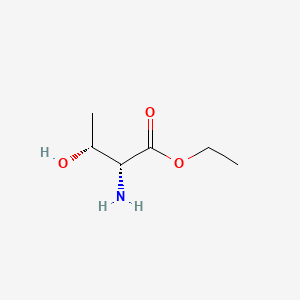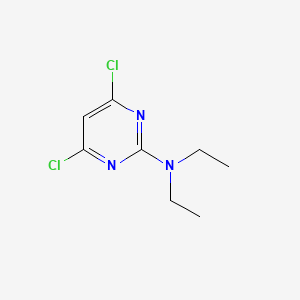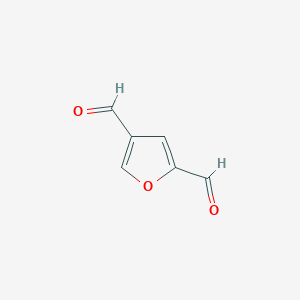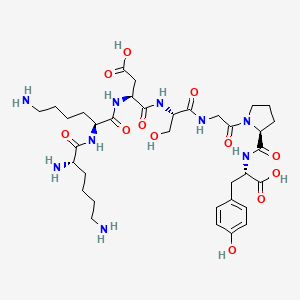
Lys-Lys-Asp-Ser-Gly-Pro-Tyr
Overview
Description
“Lys-Lys-Asp-Ser-Gly-Pro-Tyr” is a peptide composed of seven amino acids: Lysine (Lys), Aspartic acid (Asp), Serine (Ser), Glycine (Gly), Proline (Pro), and Tyrosine (Tyr). Each of these amino acids has unique properties. For instance, Lysine is positively charged, Aspartic acid is negatively charged, and Glycine is the smallest amino acid .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide bonds are planar and exhibit partial double-bond character, which restricts the flexibility of the peptide chain . The specific molecular structure of “this compound” would require further computational or experimental analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by its amino acid composition and sequence. These properties include solubility, charge, and hydrophobicity . Specific physical and chemical properties of “this compound” are not reported in the current resources.Scientific Research Applications
Protein Sequence Analysis
Research on protein sequences involves analyzing various amino acid chains for their biological functions. For instance, the study of the bovine intestinal calcium-binding protein reveals a complex sequence, including amino acids like Lys, Ser, Gly, and Tyr, which contribute to the protein's biological activity and interaction with other molecules (Fullmer & Wasserman, 1981).
Peptide Structure and Function
Peptides, short chains of amino acids, are studied for their structural characteristics and biological functions. Research on peptides like dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) provides insights into their role as agonists for specific receptors, such as the delta opioid receptor, illustrating the complex interactions between peptides and biological systems (Amiche et al., 1989).
Neuropeptides and Hormones
The amino acid sequence of neuropeptides and hormones is critical for their function. For example, a neuropeptide isolated from ovine hypothalamic tissues with a sequence including Lys and Asp has been found to significantly stimulate adenylate cyclase in rat anterior pituitary cell cultures (Miyata et al., 1989). This kind of research contributes to our understanding of how specific sequences influence the biological activity of peptides and hormones.
Enzymatic and Cellular Processes
The role of amino acid sequences in enzymatic and cellular processes is another area of interest. For example, studies on human acetylcholine receptor synthetic alpha-subunit peptides, which include sequences like Lys-Ser-Tyr, have shown their importance in inducing specific immune responses and are relevant to conditions like myasthenia gravis (McCormick et al., 1987).
Developmental Biology
Peptides with specific amino acid sequences also play crucial roles in developmental biology. For instance, a peptide sequence Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro has been shown to inhibit key developmental processes like amphibian gastrulation and avian neural crest cell migration, indicating the significant role of these sequences in embryonic development (Boucaut et al., 1984).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12/c36-13-3-1-6-22(38)30(50)40-23(7-2-4-14-37)32(52)41-24(17-29(48)49)33(53)43-26(19-45)31(51)39-18-28(47)44-15-5-8-27(44)34(54)42-25(35(55)56)16-20-9-11-21(46)12-10-20/h9-12,22-27,45-46H,1-8,13-19,36-38H2,(H,39,51)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,48,49)(H,55,56)/t22-,23-,24-,25-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKLISXTIMPIQI-QCOJBMJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




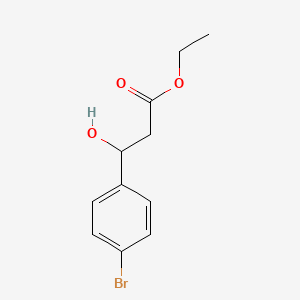
![2,7-Dichlorobenzo[d]thiazol-6-amine](/img/structure/B3279893.png)
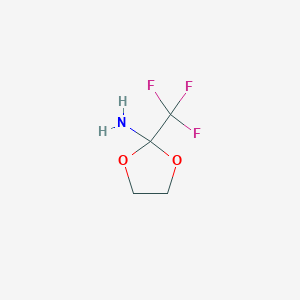
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B3279899.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)
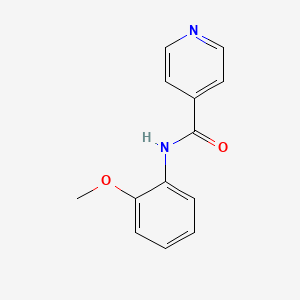

![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)
